molecular formula C12H13Cl2NO2 B12923052 2-[(3,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-49-6

2-[(3,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B12923052
CAS No.: 81778-49-6
M. Wt: 274.14 g/mol
InChI Key: OSEIFEMBMMQYPR-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound characterized by the presence of a dichlorobenzyl group attached to an isoxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 3,4-dichlorobenzyl chloride with 4,4-dimethylisoxazolidin-3-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(3,4-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl chloride
  • 2,4-Dichlorobenzyl chloride
  • 4-Chlorobenzyl chloride

Uniqueness

2-(3,4-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the presence of both the dichlorobenzyl group and the isoxazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

81778-49-6

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H13Cl2NO2/c1-12(2)7-17-15(11(12)16)6-8-3-4-9(13)10(14)5-8/h3-5H,6-7H2,1-2H3

InChI Key

OSEIFEMBMMQYPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CON(C1=O)CC2=CC(=C(C=C2)Cl)Cl)C

Origin of Product

United States

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